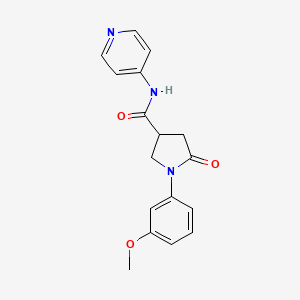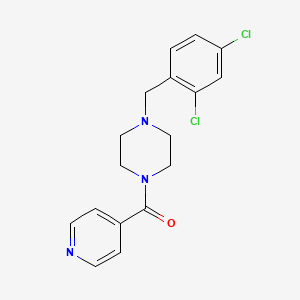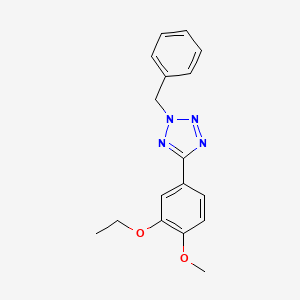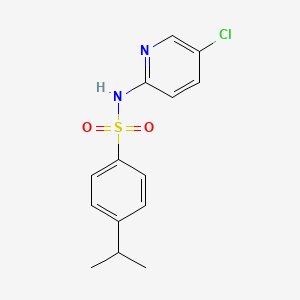![molecular formula C22H23N3O3 B4671828 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione](/img/structure/B4671828.png)
3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione
Overview
Description
3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione, also known as BM-4, is a chemical compound that has been studied for its potential use in various scientific research applications. This compound is a derivative of imidazolidinedione and has been found to possess unique biochemical and physiological properties that make it a promising candidate for further research.
Mechanism of Action
3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione exerts its anti-cancer effects by targeting multiple signaling pathways that are involved in cancer cell growth and survival. Specifically, 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has been shown to inhibit the activity of protein kinase B (AKT) and mammalian target of rapamycin (mTOR), which are two key signaling pathways that are frequently dysregulated in cancer cells. By targeting these pathways, 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione is able to induce apoptosis in cancer cells and inhibit their growth.
Biochemical and Physiological Effects:
3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has been found to possess a number of unique biochemical and physiological properties. For example, 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3 (GSK-3), which is involved in a number of cellular processes including glycogen synthesis and cell proliferation. Additionally, 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has been found to modulate the activity of various ion channels, including the potassium channel Kv1.3, which is involved in T-cell activation and proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione in lab experiments is its potent anti-cancer properties. This makes it a promising candidate for the development of new cancer therapies. Additionally, 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has been shown to possess a number of unique biochemical and physiological properties, which make it a valuable tool for studying various cellular processes.
However, there are also some limitations to using 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione in lab experiments. For example, 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has been found to be cytotoxic at high concentrations, which can limit its use in certain experiments. Additionally, the mechanism of action of 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of future directions for research on 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione. One promising area of research is the development of new cancer therapies based on 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione. Additionally, further studies are needed to fully understand the mechanism of action of 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione and its effects on various cellular processes. Finally, there is a need for more studies on the safety and toxicity of 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione, particularly at high concentrations.
Scientific Research Applications
3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has been studied extensively for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer biology. 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has been found to possess potent anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines in vitro. Additionally, 3-benzyl-5-[2-methyl-4-(4-morpholinyl)benzylidene]-2,4-imidazolidinedione has been found to induce apoptosis in cancer cells, which is a key mechanism for the treatment of cancer.
properties
IUPAC Name |
(5Z)-3-benzyl-5-[(2-methyl-4-morpholin-4-ylphenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-16-13-19(24-9-11-28-12-10-24)8-7-18(16)14-20-21(26)25(22(27)23-20)15-17-5-3-2-4-6-17/h2-8,13-14H,9-12,15H2,1H3,(H,23,27)/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLZKKYVZRBNMCA-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)C=C3C(=O)N(C(=O)N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)N2CCOCC2)/C=C\3/C(=O)N(C(=O)N3)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-4-[(methylsulfonyl)amino]-N-(2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4671754.png)
![N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B4671761.png)
![2-[4-(methylsulfonyl)-1-piperazinyl]-N-(2-phenylethyl)acetamide](/img/structure/B4671765.png)
![methyl 13-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methylene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0~2,7~.0~11,15~]hexadeca-2,4,6,10-tetraene-16-carboxylate](/img/structure/B4671773.png)
![N-1-adamantyl-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4671784.png)



![3-{[1-(2-fluorophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]carbonyl}-5,6,7,8-tetrahydro-2(1H)-quinolinone](/img/structure/B4671795.png)
![N-{3-methoxy-4-[(4-morpholinylacetyl)amino]phenyl}benzamide](/img/structure/B4671806.png)
![4-[(4-methoxyphenyl)sulfonyl]-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4671807.png)
![N-cyclopropyl-2-{[5-(4-ethyl-5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4671827.png)

![N-[1-(4-chlorobenzyl)-5-methyl-1H-pyrazol-3-yl]-2-methyl-3-furamide](/img/structure/B4671842.png)